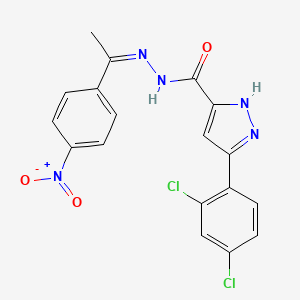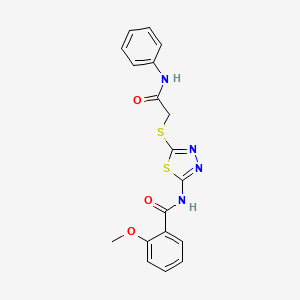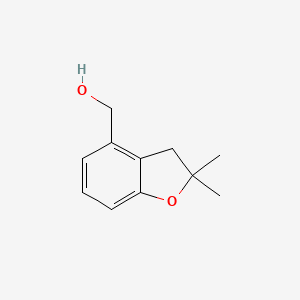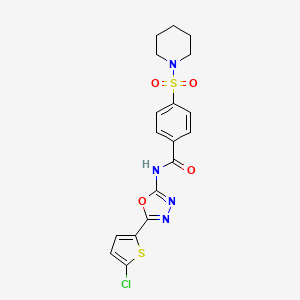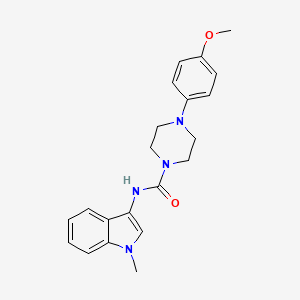
4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the indole moiety: The indole group can be introduced via a coupling reaction with the piperazine ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: For more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole or methoxyphenyl moieties.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide.
Substitution: Various substitution reactions can occur, especially on the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate various neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-methoxyphenyl)piperazine: Lacks the indole moiety.
N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide: Lacks the methoxyphenyl group.
Uniqueness
The combination of the methoxyphenyl and indole moieties in 4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide provides a unique pharmacological profile, potentially offering distinct therapeutic benefits compared to its analogs.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-23-15-19(18-5-3-4-6-20(18)23)22-21(26)25-13-11-24(12-14-25)16-7-9-17(27-2)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPYCSPJXHHFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one](/img/structure/B2520246.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)
![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)
![(2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2520251.png)
![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)
![1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2520256.png)
